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molecular formula C15H18FN3O2 B8291763 Ethyl 4-(3-cyano-4-fluorobenzyl)piperazine-1-carboxylate

Ethyl 4-(3-cyano-4-fluorobenzyl)piperazine-1-carboxylate

Cat. No. B8291763
M. Wt: 291.32 g/mol
InChI Key: IWGHGVQWGQEVND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07825120B2

Procedure details

The tert-butyl 4-(3-cyano-4-fluorobenzyl)piperazine-1-carboxylate from the previous step (15.0 g, 47.0 mmol, 1.0 equiv.) was dissolved in CH2Cl2 (150 mL), to which TFA (150 mL) was slowly added and the resultant mixture stirred for 10 minutes. CH2Cl2 and TFA were removed by concentration in vacuo. The resulting residue was dissolved in THF (170 mL) and Et3N (Aldrich, redistilled, 16.6 mL, 188.1 mmol, 4.0 equiv.). The reaction vessel was cooled to 0° C. and ethyl chloroformate (Aldrich, 4.7 mL, 49.4 mmol, 1.05 equiv.) was added dropwise via syringe under a nitrogen atmosphere. After 30 minutes the reaction was concentrated under reduced pressure, diluted with EtOAc, washed with sat. aq. NaHCO3 and brine, and dried over Na2SO4. The organic layer was removed in vacuo to yield 5.9 g of ethyl 4-(3-cyano-4-fluorobenzyl)piperazine-1-carboxylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
16.6 mL
Type
reactant
Reaction Step Three
Quantity
4.7 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:4]=[C:5]([CH:20]=[CH:21][C:22]=1[F:23])[CH2:6][N:7]1[CH2:12][CH2:11][N:10]([C:13]([O:15][C:16](C)(C)[CH3:17])=[O:14])[CH2:9][CH2:8]1)#[N:2].CCN(CC)CC.ClC(OCC)=O>C(Cl)Cl.C(O)(C(F)(F)F)=O>[C:1]([C:3]1[CH:4]=[C:5]([CH:20]=[CH:21][C:22]=1[F:23])[CH2:6][N:7]1[CH2:12][CH2:11][N:10]([C:13]([O:15][CH2:16][CH3:17])=[O:14])[CH2:9][CH2:8]1)#[N:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(#N)C=1C=C(CN2CCN(CC2)C(=O)OC(C)(C)C)C=CC1F
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
150 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
16.6 mL
Type
reactant
Smiles
CCN(CC)CC
Step Four
Name
Quantity
4.7 mL
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
CUSTOM
Type
CUSTOM
Details
CH2Cl2 and TFA were removed by concentration in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue was dissolved in THF (170 mL)
CONCENTRATION
Type
CONCENTRATION
Details
After 30 minutes the reaction was concentrated under reduced pressure
Duration
30 min
ADDITION
Type
ADDITION
Details
diluted with EtOAc
WASH
Type
WASH
Details
washed with sat. aq. NaHCO3 and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The organic layer was removed in vacuo

Outcomes

Product
Name
Type
product
Smiles
C(#N)C=1C=C(CN2CCN(CC2)C(=O)OCC)C=CC1F
Measurements
Type Value Analysis
AMOUNT: MASS 5.9 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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